molecular formula C10H12O3 B1222857 2-Methyl-2-phenoxypropanoic acid CAS No. 943-45-3

2-Methyl-2-phenoxypropanoic acid

Cat. No. B1222857
CAS RN: 943-45-3
M. Wt: 180.2 g/mol
InChI Key: ILPUOPPYSQEBNJ-UHFFFAOYSA-N
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Patent
US05273993

Procedure details

To a solution of 20.0 g (0.93 mole) of 2-(4-chlorophenoxy)-2-methylpropionic acid (97%, clofibric acid, Aldrich) in 130 ml of methanol and 50 ml of dioxane was added a solution of 13.9 g (0.244 mole) of potassium hydroxide in 75 ml of water. To this solution were added 5 teaspoonfuls of Raney Nickel (Aldrich) and the mixture was hydrogenated at ambient temperature for 3.25 hr (H2 -uptake ceased). The reaction mixture was filtered through Celite® and the filtrate was concentrated under reduced pressure to a volume of 150 ml. This solution was extracted with 200 ml of ethyl ether and the ether was discarded. The aqueous layer pH was adjusted to 2 with concentrated hydrochloric acid solution and the resulting white solid was collected by filtration and dried to give 16 g (99%) of white solid. An analytical sample was prepared by recrystallizing from cyclohexane-petroleum ether (b.p. range 30°-60° C.) to give white crystals, mp 98°-100° C.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
13.9 g
Type
reactant
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Yield
99%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:14]=[CH:13][C:5]([O:6][C:7]([CH3:12])([CH3:11])[C:8]([OH:10])=[O:9])=[CH:4][CH:3]=1.[OH-].[K+]>CO.O1CCOCC1.O.[Ni]>[O:6]([C:7]([CH3:12])([CH3:11])[C:8]([OH:10])=[O:9])[C:5]1[CH:13]=[CH:14][CH:2]=[CH:3][CH:4]=1 |f:1.2|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
ClC1=CC=C(OC(C(=O)O)(C)C)C=C1
Name
Quantity
13.9 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
130 mL
Type
solvent
Smiles
CO
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
75 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through Celite®
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure to a volume of 150 ml
EXTRACTION
Type
EXTRACTION
Details
This solution was extracted with 200 ml of ethyl ether
FILTRATION
Type
FILTRATION
Details
the resulting white solid was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
3.25 h
Name
Type
product
Smiles
O(C1=CC=CC=C1)C(C(=O)O)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 16 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 9.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.